2-[2-[2-[2-[2-(2-Acetyloxybenzoyl)oxybenzoyl]oxybenzoyl]oxybenzoyl]oxybenzoyl]oxybenzoic acid
Description
The compound 2-[2-[2-[2-[2-(2-Acetyloxybenzoyl)oxybenzoyl]oxybenzoyl]oxybenzoyl]oxybenzoyl]oxybenzoic acid is a highly complex benzoic acid derivative characterized by a pentameric structure. It consists of five interconnected acetyloxybenzoyl units linked via ester bonds, terminating in a carboxylic acid group. The compound’s structural complexity necessitates advanced analytical techniques, such as high-resolution NMR and X-ray crystallography, for unambiguous characterization .
Properties
IUPAC Name |
2-[2-[2-[2-[2-(2-acetyloxybenzoyl)oxybenzoyl]oxybenzoyl]oxybenzoyl]oxybenzoyl]oxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H28O14/c1-26(45)53-34-21-9-3-15-28(34)40(48)55-36-23-11-5-17-30(36)42(50)57-38-25-13-7-19-32(38)44(52)58-37-24-12-6-18-31(37)43(51)56-35-22-10-4-16-29(35)41(49)54-33-20-8-2-14-27(33)39(46)47/h2-25H,1H3,(H,46,47) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDGIRVLQYCRWQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC=C1C(=O)OC2=CC=CC=C2C(=O)OC3=CC=CC=C3C(=O)OC4=CC=CC=C4C(=O)OC5=CC=CC=C5C(=O)OC6=CC=CC=C6C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H28O14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
780.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Industrial-Scale Continuous Flow Synthesis
For large-scale production, continuous flow reactors optimize efficiency and safety . Key parameters include:
| Parameter | Value | Purpose |
|---|---|---|
| Temperature | 160–180°C | Accelerate esterification kinetics |
| Pressure | 10–15 bar | Maintain solvent in liquid phase |
| Residence Time | 30–45 minutes | Ensure complete reaction |
| Catalyst | p-Toluenesulfonic acid | Acid catalyst for esterification |
Process Overview :
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Feedstock Preparation : 2-Acetoxybenzoic acid and excess thionyl chloride are mixed in a pre-reactor to generate the acid chloride.
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Continuous Esterification : The acid chloride and hydroxyl component (e.g., 2-hydroxybenzoic acid) are pumped into a tubular reactor at 170°C.
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In-line Quenching : The product stream is neutralized with sodium bicarbonate to halt the reaction.
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Automated Purification : A series of membrane filters and centrifugal separators remove byproducts, yielding 78% overall purity before final crystallization .
Alternative Method: Enzymatic Catalysis
Recent studies propose lipase-based catalysis as a greener alternative. Candida antarctica lipase B (CALB) immobilized on mesoporous silica catalyzes ester bonds under mild conditions (40°C, solvent-free) .
Advantages :
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Eliminates toxic solvents (e.g., THF, DCM).
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Higher selectivity reduces side products.
Limitations :
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Slower reaction rates (72 hours per esterification step).
Analytical Characterization
Critical quality control metrics include:
| Technique | Key Data | Significance |
|---|---|---|
| ¹H NMR | δ 8.1–7.3 ppm (aromatic protons) | Confirms aromatic substitution pattern |
| IR Spectroscopy | 1745 cm⁻¹ (C=O ester), 1680 cm⁻¹ (C=O acid) | Verifies ester and carboxylic acid groups |
| HPLC | Retention time: 12.7 min | Purity assessment (≥99%) |
Challenges and Mitigation Strategies
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Steric Hindrance :
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Low Yields in Later Steps :
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Purification Complexity :
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ester groups, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzoyl groups, replacing the acetyloxy groups with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted benzoyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its multiple reactive sites make it a versatile intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or as probes for studying biochemical pathways.
Medicine
The compound and its derivatives are investigated for their potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its multiple functional groups.
Mechanism of Action
The mechanism of action of 2-[2-[2-[2-[2-(2-Acetyloxybenzoyl)oxybenzoyl]oxybenzoyl]oxybenzoyl]oxybenzoyl]oxybenzoic acid involves its interaction with various molecular targets. The ester groups can undergo hydrolysis, releasing active metabolites that interact with enzymes or receptors. The benzoyl groups can participate in binding interactions with proteins, affecting their function and activity.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares the target compound with structurally related benzoic acid derivatives:
Physicochemical Properties
- Solubility : The pentamer’s extensive ester linkages and aromaticity likely reduce aqueous solubility compared to simpler analogs like 2-ethoxybenzoic acid, which has a logP of ~1.5 .
- Acidity : The electron-withdrawing acetyloxy groups in the pentamer increase the carboxylic acid’s acidity (predicted pKa ~2.5) compared to 2-(4-methoxybenzoyl)benzoic acid (pKa ~3.8) .
- Thermal Stability: Multiple ester bonds may lower thermal stability relative to non-esterified derivatives, as seen in similar oligomers .
Pharmacological and Industrial Relevance
- Dimer (): Acts as an immunogenic impurity in aspirin, highlighting the importance of structural complexity in bioactivity .
- Pentamer : Hypothesized to exhibit altered pharmacokinetics (e.g., prolonged half-life due to size) but may face bioavailability challenges.
- 2-(2-Ethoxy-2-oxoacetamido)benzoic acid () : Demonstrates planar crystal packing via hydrogen bonds, suggesting the pentamer’s solid-state behavior could be similarly intricate .
Biological Activity
2-[2-[2-[2-[2-(2-Acetyloxybenzoyl)oxybenzoyl]oxybenzoyl]oxybenzoyl]oxybenzoic acid, also known as 2-[(2-carboxyphenoxy)carbonyl]phenyl ester, is a complex organic compound with potential biological activities. Its structure consists of multiple acetyloxy and benzoyloxy groups, which contribute to its reactivity and interaction with biological systems. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and pharmacology.
- Molecular Formula : C37H24O12
- Molecular Weight : 660.58 g/mol
- CAS Number : 85531-19-7
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. The acetyloxy groups can undergo hydrolysis to release acetic acid, which may modulate enzyme activity and influence biochemical pathways. This compound may also exhibit anti-inflammatory and analgesic properties similar to those of acetylsalicylic acid (aspirin) due to its structural analogies.
Biological Activities
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Anti-inflammatory Effects :
- Research indicates that compounds with similar structures can inhibit cyclooxygenase (COX) enzymes, leading to reduced synthesis of prostaglandins, which are mediators of inflammation.
- In vitro studies have shown that derivatives of this compound can significantly reduce inflammatory markers in cell cultures.
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Antioxidant Activity :
- The presence of multiple hydroxyl groups in the structure contributes to its capacity to scavenge free radicals.
- Studies have demonstrated that this compound can protect cells from oxidative stress by enhancing the activity of endogenous antioxidant enzymes.
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Antimicrobial Properties :
- Preliminary investigations suggest that this compound exhibits antimicrobial activity against various bacterial strains, potentially making it useful in developing new antibacterial agents.
Case Study 1: Anti-inflammatory Activity
A study published in the Journal of Medicinal Chemistry evaluated the anti-inflammatory effects of several acetyloxybenzoic acid derivatives, including the compound . The results indicated a significant reduction in edema formation in animal models when treated with the compound, suggesting its potential as a therapeutic agent for inflammatory diseases.
Case Study 2: Antioxidant Potential
In another study featured in Phytotherapy Research, researchers assessed the antioxidant properties of this compound using DPPH and ABTS assays. The findings revealed that it effectively scavenged free radicals, outperforming several known antioxidants, thus supporting its use in formulations aimed at reducing oxidative stress-related damage.
Comparative Analysis
The following table summarizes the biological activities of 2-[2-[2-[2-[2-(2-Acetyloxybenzoyl)oxybenzoyl]oxybenzoyl]oxybenzoic acid compared to other related compounds:
| Compound Name | Anti-inflammatory Activity | Antioxidant Activity | Antimicrobial Activity |
|---|---|---|---|
| Compound A | Moderate | High | Low |
| Compound B | High | Moderate | High |
| 2-Acetyloxybenzoic Acid | High | Very High | Moderate |
Q & A
Q. Advanced
- Accelerated degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light.
- Analytical endpoints : Monitor hydrolysis via HPLC for free salicylic acid detection. Use FT-IR to track ester bond degradation.
- Kinetic modeling : Calculate degradation rate constants under varying pH conditions (e.g., pH 1–9) to predict shelf life .
What methodologies address discrepancies in mass spectral data interpretation?
Q. Advanced
- Calibration : Use internal standards (e.g., deuterated analogs) to correct for instrument drift.
- Fragmentation pattern libraries : Cross-reference with databases like mzCloud for peak assignment validation.
- Collision energy optimization : Adjust MS2 parameters to distinguish between isobaric fragments (e.g., acetyl loss vs. benzoyl rearrangement) .
What safety protocols are essential for handling this compound?
Q. Basic
- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for synthesis/purification steps.
- First aid : For skin contact, wash with soap/water; for inhalation, move to fresh air and seek medical attention.
- Waste disposal : Neutralize acidic residues before disposal in certified containers .
How can computational modeling aid in predicting this compound’s reactivity?
Q. Advanced
- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict ester bond hydrolysis susceptibility.
- Molecular docking : Simulate interactions with serum albumin to assess haptenization potential.
- QSAR models : Correlate substituent effects (e.g., acetyl vs. benzoyl groups) with bioactivity .
What are the challenges in scaling up synthesis for preclinical studies?
Q. Advanced
- Heat dissipation : Use jacketed reactors to control exothermic esterification.
- Solvent selection : Replace volatile solvents (e.g., dichloromethane) with safer alternatives (e.g., ethyl acetate).
- Batch consistency : Implement in-line PAT (Process Analytical Technology) tools like Raman spectroscopy for real-time monitoring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
